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Cat. No.: B605652

Govorestat's Promise in Rare Metabolic
Disorders: A Comparative Analysis

An in-depth look at the efficacy of Govorestat, an investigational aldose reductase inhibitor,
across three rare metabolic diseases: Classic Galactosemia, Sorbitol Dehydrogenase (SORD)
Deficiency, and Phosphomannomutase 2-Congenital Disorder of Glycosylation (PMM2-CDG).
This guide synthesizes preclinical and clinical data to offer researchers, scientists, and drug
development professionals a comprehensive comparison of Govorestat's performance against
standard of care and other emerging therapies.

Govorestat (AT-007) is a novel, central nervous system (CNS) penetrant aldose reductase
inhibitor (ARI) under development by Applied Therapeutics.[1] Its mechanism of action centers
on blocking the enzyme aldose reductase, a key player in the polyol pathway. This pathway,
when dysregulated in certain genetic disorders, leads to the accumulation of toxic sugar
alcohols, causing a cascade of cellular damage. This guide provides a comparative analysis of
Govorestat's effect in different rare disease models, presenting experimental data, detailed
protocols, and visualizations to objectively assess its therapeutic potential.

Mechanism of Action: Targeting the Polyol Pathway

Govorestat's therapeutic strategy is rooted in the inhibition of aldose reductase.[1] In Classic
Galactosemia, this enzyme converts galactose into the toxic metabolite galactitol.[2] Similarly,
in SORD deficiency, aldose reductase mediates the conversion of glucose to sorbitol.[3] By
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blocking this initial step, Govorestat aims to prevent the accumulation of these damaging
sugar alcohols and thereby mitigate the downstream pathological consequences.

Govorestat's Role in the Polyol Pathway
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Caption: Govorestat inhibits aldose reductase, blocking toxic metabolite production.

Comparative Efficacy in Rare Disease Models
Classic Galactosemia

Standard of Care: The current standard of care for Classic Galactosemia is a lifelong, strict
galactose-restricted diet. While this diet is crucial for preventing acute neonatal complications, it
does not prevent long-term complications such as cognitive impairment, speech difficulties, and
neurological disorders.[4]

Govorestat's Performance:
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Preclinical Evidence: In a rat model of Classic Galactosemia, Govorestat treatment led to a
significant reduction in galactitol levels, which was associated with improvements in
neurological, behavioral, and ocular outcomes.[2]

Clinical Trial Data: The ACTION-Galactosemia Kids study, a Phase 3 clinical trial, evaluated the
efficacy and safety of Govorestat in children aged 2-17.[5][6] While the trial did not meet its
primary composite endpoint with statistical significance (p=0.1030), it demonstrated a
consistent and sustained clinical benefit on several individual measures, including activities of
daily living, behavior, cognition, fine motor skills, and tremor.[7][8] A Phase 1/2 study in adults
also showed that Govorestat was well-tolerated and significantly reduced plasma galactitol
levels by approximately 50% from baseline at a dose of 20 mg/kg.[2][8]
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Alternative Investigational Therapies: Other therapeutic strategies being explored for Classic
Galactosemia include gene therapy, mRNA therapy, and pharmacological chaperones aimed at
restoring GALT enzyme activity.[4] Galactokinase 1 (GALK1) inhibitors are also under
investigation to reduce the accumulation of galactose-1-phosphate.[4]

Sorbitol Dehydrogenase (SORD) Deficiency

Standard of Care: There are currently no approved disease-modifying therapies for SORD
deficiency. Management is focused on supportive care, including physical and occupational
therapy to manage symptoms of this progressive hereditary neuropathy.[9]
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Govorestat's Performance:

Preclinical Evidence: In a Drosophila model of SORD deficiency, Govorestat treatment
significantly reduced sorbitol levels and mitigated synaptic degeneration, leading to improved
synaptic transduction and locomotor activity.

Clinical Trial Data: The INSPIRE trial, a Phase 3 study in patients aged 16-55 with SORD
deficiency, demonstrated that Govorestat met its primary endpoints at a 12-month interim
analysis.[10][11] Treatment with Govorestat resulted in a statistically significant reduction in
blood sorbitol levels compared to placebo (p<0.001).[12] Furthermore, there was a significant
correlation between the reduction in sorbitol and an improvement in the Charcot-Marie-Tooth
Functional Outcome Measure (CMT-FOM).[10][11] Patients treated with Govorestat also
showed significant improvements in the patient-reported outcome measure, the CMT Health
Index (CMT-HI).[10][13]
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Alternative Investigational Therapies: The therapeutic landscape for SORD deficiency is
currently limited, with Govorestat being the most advanced investigational therapy.

Phosphomannomutase 2-Congenital Disorder of
Glycosylation (PMM2-CDG)

Standard of Care: There are no approved treatments for PMM2-CDG. The management of this
multisystem disorder is supportive and aims to address specific symptoms.[1]

Govorestat's Performance:

Preclinical and In Vitro Evidence: In vitro studies using fibroblasts from a PMM2-CDG patient
showed that Govorestat treatment led to an approximately 40% increase in PMM2 enzyme
activity.[14]

Clinical Evidence (Single-Patient Case Study): A single patient with PMM2-CDG treated with
Govorestat under an expanded access program for 36 months showed promising results. The
treatment was well-tolerated, and improvements were observed in liver transaminases, clotting
factors, and whole blood sorbitol levels. The Nijmegen Pediatric CDG Rating Scale (NPCRS)
score improved by 9 points (a 46% improvement) over the course of treatment.

Alternative Investigational Therapies: GLM101, a mannose-1-phosphate replacement therapy
developed by Glycomine, is currently in a Phase 2b clinical trial (NCT06892288) for the
treatment of PMM2-CDG.[15][16] GLM101 aims to bypass the deficient PMM2 enzyme by
directly supplying mannose-1-phosphate.[15]

Experimental Protocols

Detailed experimental protocols for the key clinical trials are summarized below:

ACTION-Galactosemia Kids (NCT04902781)

o Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]

o Participants: 47 children aged 2-17 years with a confirmed diagnosis of Classic
Galactosemia.[5][6]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b605652?utm_src=pdf-body
https://www.appliedtherapeutics.com/pipeline/govorestat/
https://www.benchchem.com/product/b605652?utm_src=pdf-body
https://www.benchchem.com/product/b605652?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12516010/
https://www.benchchem.com/product/b605652?utm_src=pdf-body
https://www.glycomine.com/glm101/
https://www.glycomine.com/glycomine-initiates-dosing-in-a-global-randomized-placebo-controlled-phase-2b-study-of-glm101-for-the-treatment-of-pmm2-cdg/
https://www.glycomine.com/glm101/
https://pubmed.ncbi.nlm.nih.gov/39569553/
https://pubmed.ncbi.nlm.nih.gov/39569553/
https://www.researchgate.net/publication/386016155_Results_of_the_ACTION-Galactosemia_Kids_Study_to_Evaluate_the_Effects_of_Govorestat_in_Pediatric_Patients_with_Classic_Galactosemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

« Intervention: Participants were randomized in a 2:1 ratio to receive either oral Govorestat or
placebo once daily for 18 months.[5]

» Primary Endpoint: A composite global statistical test comprising four assessments: OWLS-2
Oral Expression (OE), OWLS-2 Listening Comprehension (LC), BASC-3 Behavior Symptoms
Index (BSI), and the BASC-3 Activities of Daily Living (ADL).[7]

o Key Secondary Endpoints: Included assessments of tremor, fine motor skills, and adaptive
skills.[7][8] Plasma galactitol levels were also monitored.[5]
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Caption: Workflow of the ACTION-Galactosemia Kids clinical trial.

INSPIRE Trial (NCT05397665)

» Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[10]

o Participants: 56 patients aged 16-55 years with a confirmed diagnosis of SORD Deficiency.
[11]

« Intervention: Participants were randomized to receive either oral Govorestat or placebo
once daily.[10]

e Primary Endpoints (12-month interim analysis):
o Reduction in blood sorbitol levels.[11]

o Correlation of sorbitol reduction with the Charcot-Marie-Tooth Functional Outcome
Measure (CMT-FOM).[11]

o Key Secondary Endpoint: Change in the CMT Health Index (CMT-HI), a patient-reported
outcome measure.[10]
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INSPIRE Trial Workflow (SORD Deficiency)
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Caption: Workflow of the INSPIRE clinical trial for SORD deficiency.

Conclusion

Govorestat has demonstrated a consistent ability to reduce the accumulation of toxic sugar
alcohols in various rare disease models. In SORD deficiency, this biochemical effect has
translated into statistically significant improvements in clinical outcomes at the 12-month mark
of the INSPIRE trial. In Classic Galactosemia, while the primary endpoint of the ACTION-
Galactosemia Kids trial was not met, the data suggest a beneficial effect on several clinically
meaningful aspects of the disease. For PMM2-CDG, the evidence is still in its early stages but
warrants further investigation.
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The development of Govorestat represents a significant step forward in the therapeutic
landscape for these debilitating rare diseases, which currently have limited to no treatment
options. The ongoing and future clinical studies will be crucial in further defining the clinical
efficacy and safety profile of Govorestat and its potential to become a valuable therapeutic
option for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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